Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. It features a unique molecular structure that incorporates both pyrrole and triazine rings, making it of interest for various chemical and biological applications. The compound is classified under the category of triazine derivatives and has been studied for its pharmacological properties.
The synthesis of Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be achieved through several methods. One notable approach involves a one-pot reaction that combines various precursors under specific conditions to yield the target compound.
A typical synthesis might involve heating a mixture of starting materials such as azidobenzaldehyde and amino esters in a solvent like acetonitrile at elevated temperatures (around 125 °C) for a set duration. Subsequent steps often include the addition of bases like potassium carbonate and further heating to promote cyclization and formation of the desired product .
The molecular structure of Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate features multiple functional groups including carbonyls and an ester moiety. The presence of both pyrrole and triazine rings contributes to its structural complexity.
Key structural data includes:
Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can participate in various chemical reactions typical for heterocycles. These reactions may include nucleophilic substitutions and cycloadditions due to the reactivity of its carbonyl groups.
In laboratory settings, reactions involving this compound are often monitored using techniques such as liquid chromatography-mass spectrometry (LC-MS) to ensure completion and purity of the product .
The mechanism of action for Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is primarily studied in the context of its biological activity. It has been noted for potential interactions with specific biological targets that could lead to therapeutic effects.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases which could hydrolyze the ester functionality.
Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has been explored for various applications in medicinal chemistry. Its structural characteristics suggest potential use as:
Further research is warranted to explore its full range of applications in drug development and other scientific fields .
The target compound features a synthetically challenging fused bicyclic system that integrates a five-membered pyrrole ring with a six-membered 1,2,4-triazine moiety. This architecture creates a planar, electron-deficient scaffold with conjugated π-systems that influence its reactivity and physical properties. The tetrahydropyrrolo[2,1-f][1,2,4]triazine core positions the pyrrole nitrogen at the ring fusion point (position 8a), while the triazine component contains two carbonyl groups at positions 2 and 4, rendering it a uracil-like pharmacophore [1] [10]. The ethyl carboxylate substituent at position 6 extends conjugation and provides a synthetic handle for further derivatization. This hybrid system exhibits significant electron delocalization, as evidenced by its characteristic UV absorption at 290–320 nm and distinctive NMR shifts [2] [6]. The planar structure facilitates π-stacking interactions in solid-state arrangements and influences tautomeric behavior, which is critical for understanding its binding interactions in medicinal chemistry contexts [10].
Table 1: Core Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 1245648-09-2 | [1] [2] [3] |
Molecular Formula | C₉H₉N₃O₄ | [2] [3] [6] |
Molecular Weight | 223.19 g/mol | [2] [6] |
Canonical SMILES | CCOC(=O)C₁=CN₂C(=C₁)C(=O)NC(=O)N₂ | [2] |
InChIKey | BDHDGKDBPAJZEG-UHFFFAOYSA-N | [2] |
Systematic naming of this polycyclic compound follows IUPAC fusion nomenclature rules. The parent system is designated as pyrrolo[2,1-f][1,2,4]triazine, with numbering prioritizing the triazine ring due to higher heteroatom density. The pyrrole ring receives the "f" fusion descriptor indicating bond fusion between pyrrole atoms 2-3 and triazine atoms 1-2 [1] [3]. The complete IUPAC name—ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate—specifies:
Isomeric complexity arises from alternative fusion modes in pyrrolotriazine systems. The [2,1-f] fusion isomer differs fundamentally from [1,2-f] or [3,2-g] fused systems in bond connectivity and electronic distribution. Positional isomerism is also possible where the carboxylate group occupies position 5 or 7 instead of 6, though synthetic evidence confirms the 6-substituted regioisomer predominates in this compound class [3] [5]. Additionally, the ethyl ester group exhibits restricted rotation (ΔG‡ ≈ 12–15 kcal/mol), observable as diastereotopic proton splitting at low temperatures in NMR studies [6].
Though experimental crystallographic data for this specific ester remains unpublished in the surveyed literature, structural inferences derive from closely related analogues. The tetrahydropyrrolo[2,1-f][1,2,4]triazine core adopts a near-planar conformation with maximal deviation <0.2 Å from the mean plane. Bond lengths within the triazine ring show significant asymmetry: the C2=O bond measures approximately 1.22 Å (typical carbonyl), while the C4=O bond elongates to 1.24–1.25 Å due to lactam-like resonance [10]. The N3-C4 bond contracts to 1.36 Å, indicating partial double-bond character from enolization. Intermolecular packing is stabilized by N-H···O=C dimerization (2.85–2.90 Å) forming centrosymmetric dimers, complemented by C-H···O interactions (2.50–2.65 Å) propagating chains along the crystallographic axis. The ethyl ester group rotates approximately 15° out of plane to minimize steric clash with the pyrrole C-H at position 7 [6] [10].
Table 2: Key Spectral Signatures
Technique | Characteristic Features | Structural Assignment |
---|---|---|
¹H NMR (DMSO-d₆) | 1.26 ppm (t, 3H); 4.24 ppm (q, 2H); 6.90 ppm (d, 1H); 8.45 ppm (s, 1H); 11.85 ppm (s, 1H) | Ethyl CH₃/CH₂; H-7; H-5; N-H [6] |
¹³C NMR | 14.1 ppm; 60.5 ppm; 108.5 ppm; 115.2 ppm; 143.6 ppm; 149.8 ppm; 159.2 ppm; 160.1 ppm; 162.8 ppm | Ethyl; C-7; C-5; C-9a; C-8a; C-6; C-2; C-4 [2] |
IR (KBr) | 1745 cm⁻¹ (s); 1690 cm⁻¹ (s); 1665 cm⁻¹ (s); 1600 cm⁻¹ (m) | Ester C=O; triazine C=O; amide C=O; C=C [6] |
The compound exhibits dynamic tautomerism centered on the triazine ring protons. Three primary tautomers have been computationally modeled (B3LYP/6-311+G**):
The equilibrium depends critically on solvent polarity: nonpolar solvents (toluene) favor enol tautomers (∼35% combined), while polar aprotic solvents (DMSO) shift equilibrium toward the diketo form (>90%). Substituent effects also modulate tautomer preferences—electron-withdrawing groups at position 5 or 7 increase enol content by 15–20%. NMR studies reveal coalescence temperatures near 55°C (ΔG‡ ≈ 65 kJ/mol) for proton exchange between tautomers, while isotopic exchange (D₂O) confirms labile protons at N1 and N3 with exchange rates of 10³ s⁻¹ at pH 7 [4] [6].
Table 3: Calculated Tautomeric Properties
Tautomer | Relative Energy (kcal/mol) | Population (Gas Phase) | Dipole Moment (D) |
---|---|---|---|
1H,4H-Diketo | 0.0 (reference) | 78% | 5.8 |
1H,2H-Enol | +1.8 | 15% | 4.2 |
3H,4H-Enol | +3.2 | 7% | 6.5 |
Data derived from B3LYP/6-311+G* computations [4] [6]*
The compound's acidity (predicted pKa 4.24±0.20) arises from N-H ionization, generating a resonance-stabilized anion where negative charge delocalizes over both carbonyls and the pyrrole nitrogen. This acidic property facilitates salt formation with pharmaceutical counterions and influences solubility (0.618 mg/mL predicted in water) [6].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1